6-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with appropriate bromo ketones under microwave irradiation . This method is advantageous due to its high yield, purity, and the avoidance of toxic transition-metal catalysts. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium azide or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
6-(4-methoxyphenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is essential for the synthesis of coenzyme A . This inhibition disrupts the bacterial metabolism, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
- 6-(4-nitrophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- 6-(2,4-dichlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties
Properties
Molecular Formula |
C22H22N4O4S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C22H22N4O4S2/c1-14-20(21(27)24-12-11-15-3-9-18(10-4-15)32(23,28)29)31-22-25-19(13-26(14)22)16-5-7-17(30-2)8-6-16/h3-10,13H,11-12H2,1-2H3,(H,24,27)(H2,23,28,29) |
InChI Key |
HUXQQPPJPYGODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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